1-Mercapto-5-carbomethoxy-pentane

Description

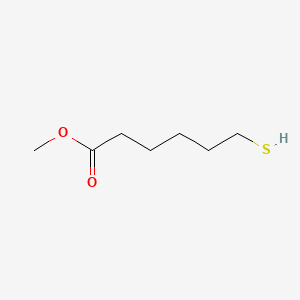

1-Mercapto-5-carbomethoxy-pentane (CAS: 20756-86-9) is a sulfur-containing organic compound with the molecular formula C₇H₁₂O₂S and a molecular weight of 160.23 g/mol. It features a pentane backbone with a mercapto (-SH) group at position 1 and a carbomethoxy (-COOCH₃) group at position 4. Synonyms include methyl 6-sulfanylhexanoate and 6-mercaptohexanoic acid methyl ester, reflecting alternative numbering systems for the hexanoate chain .

Properties

IUPAC Name |

methyl 6-sulfanylhexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2S/c1-9-7(8)5-3-2-4-6-10/h10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWMQRJTNFZGFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Mercapto-5-carbomethoxy-pentane can be synthesized through several methods. One common approach involves the esterification of 5-mercapto-pentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of esterification and thiol protection/deprotection are likely employed. Industrial synthesis would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Mercapto-5-carbomethoxy-pentane undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Alcohols.

Substitution: Thioethers, esters.

Scientific Research Applications

1-Mercapto-5-carbomethoxy-pentane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.

Biology: Employed in the study of thiol-containing compounds and their interactions with biological systems.

Medicine: Investigated for potential therapeutic applications due to its thiol group, which can interact with various biological targets.

Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Mercapto-5-carbomethoxy-pentane is largely dependent on its functional groups. The thiol group can form disulfide bonds with other thiol-containing molecules, influencing protein structure and function. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Limitations and Contradictions in Evidence

- Nomenclature Conflicts: lists synonyms implying hexanoate numbering (e.g., methyl 6-mercaptohexanoate), which conflicts with the "pentane" designation in the primary name. This suggests inconsistencies in IUPAC interpretation .

- Data Gaps: No direct experimental data (e.g., spectroscopic or thermodynamic properties) are provided, limiting quantitative comparisons.

Biological Activity

1-Mercapto-5-carbomethoxy-pentane (CAS No. 20756-86-9) is a thiol compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : C₇H₁₄O₂S

- Molecular Weight : 174.25 g/mol

- IUPAC Name : this compound

The compound features a thiol (-SH) group, which is significant for its biological interactions.

The biological activity of this compound can be attributed to its thiol group, which enables it to participate in various biochemical processes:

- Protein Binding : The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function and stability.

- Antioxidant Activity : Thiols are known for their ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Enzyme Modulation : The compound may inhibit or activate certain enzymes through reversible or irreversible binding.

Case Studies and Research Findings

- Antioxidant Properties : A study demonstrated that compounds with thiol groups exhibit significant antioxidant activity. In vitro tests showed that this compound effectively reduced oxidative stress markers in cultured cells, suggesting its potential as a protective agent against cellular damage .

- Cytotoxicity Assessment : Research evaluating the cytotoxic effects of various thiol compounds indicated that this compound has a moderate cytotoxic effect on cancer cell lines. The IC50 values varied depending on the cell type, with some lines showing increased sensitivity due to the compound's ability to disrupt redox balance .

- Enzyme Inhibition Studies : Investigations into the inhibition of specific enzymes revealed that this compound can inhibit certain proteases, which are crucial in various physiological processes. This inhibition could have implications for therapeutic applications in diseases where protease activity is dysregulated .

Comparative Analysis

To provide a clearer understanding of the biological activity of this compound, it is useful to compare it with other thiol-containing compounds:

| Compound | Molecular Formula | Antioxidant Activity | Cytotoxicity (IC50) | Enzyme Inhibition |

|---|---|---|---|---|

| This compound | C₇H₁₄O₂S | Moderate | Varies by cell line | Yes |

| Cysteine | C₃H₇NO₂S | High | >100 µM | Yes |

| Glutathione | C₁₀H₁₵N₃O₆S | Very High | >100 µM | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.